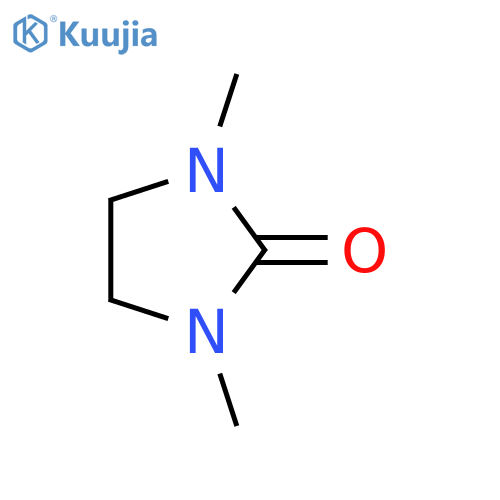

Improvement for synthesis of 1,3-dimethyl-2-imidazolidinone

,

Huaxue Shiji,

2013,

35(10),

954-956